2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxypropanamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Formation of the Oxadiazole Ring: The phenoxy intermediate is then reacted with a nitrile oxide to form the 1,2,5-oxadiazole ring.
Amidation: The final step involves the reaction of the oxadiazole intermediate with a suitable amine to form the propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific structural features, such as the presence of both the phenoxy and oxadiazole moieties. These features may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H16ClN3O3 |
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Molecular Weight |
309.75 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-7-5-11(6-8(2)12(7)15)20-10(4)14(19)16-13-9(3)17-21-18-13/h5-6,10H,1-4H3,(H,16,18,19) |
InChI Key |
JVQXNHDZFILDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NON=C2C |
Origin of Product |
United States |
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